See also: Sulfathiazole (has active moiety).
4-amino-N-(2-thiazolyl)benzenesulfonamide; sodium
CAS No.: 144-74-1
Cat. No.: VC0003000
Molecular Formula: C9H9N3NaO2S2
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144-74-1 |
|---|---|
| Molecular Formula | C9H9N3NaO2S2 |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | sodium (4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
| Standard InChI | InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12); |
| Standard InChI Key | RKXDGQFOLMYFFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na] |
Introduction
Chemical and Structural Properties
Sulfathiazole sodium (CAS 144-74-1) is formally known as 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide monosodium salt. Its molecular formula is , with a molecular weight of 279.31 g/mol . The compound exists as a hygroscopic, white to off-white powder that is highly soluble in water (50 mg/mL) . Structurally, it consists of a sulfonamide group linked to a thiazole ring, a configuration critical for its antibacterial activity (Figure 1).
Table 1: Key Physicochemical Properties of Sulfathiazole Sodium
| Property | Value |
|---|---|
| Melting Point | 255–260°C (decomposes) |
| Solubility | Water: 50 mg/mL |
| Storage Conditions | -20°C, protected from moisture |
| pKa | 7.2 (sulfonamide group) |
The sodium salt form enhances water solubility compared to the parent sulfathiazole, making it suitable for aqueous formulations .
Synthesis and Manufacturing
The synthesis of sulfathiazole sodium involves a two-step process starting from 2-aminothiazole and p-acetamidobenzenesulfonyl chloride.
Reaction Mechanism
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Acetylation: 2-aminothiazole reacts with p-acetamidobenzenesulfonyl chloride in tetrahydrofuran (THF) with pyridine as a catalyst, forming an intermediate bis-acetylated compound .
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Deacetylation: The intermediate undergoes alkaline hydrolysis using sodium hydroxide (20% w/v) under reflux conditions, yielding sulfathiazole sodium after neutralization .
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature (Step 1) | 20°C for 6 hours |
| Temperature (Step 2) | Reflux (100°C) for 2 hours |
| Yield | 76–86% |
Industrial-scale production employs glass-lined reactors to prevent contamination, with activated charcoal (Darco) used for purification .
Mechanism of Antibacterial Action
Sulfathiazole sodium functions as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis . By structurally resembling para-aminobenzoic acid (PABA), it blocks the incorporation of PABA into dihydrofolic acid, depriving bacteria of tetrahydrofolate—a cofactor required for nucleotide synthesis .
Key Features:
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Spectrum: Effective against Gram-positive bacteria (e.g., Streptococcus spp.), Gram-negative organisms (e.g., Escherichia coli), and Chlamydia .
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Resistance Mechanisms: Arises through DHPS mutations or alternative folate pathways .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: Poor gastrointestinal absorption limits systemic use; primarily administered topically .
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Excretion: Renal clearance predominates, with 60–70% excreted unchanged in urine .
Adverse Effects
Table 3: Clinical Adverse Events (Oral Administration)
| Adverse Effect | Incidence | Severity |
|---|---|---|
| Dermatitis | 9% | Discontinuation |
| Nausea/Vomiting | 6% | Moderate |
| Drug Fever | 2% | Severe |
| Hematuria | 1% | Mild |
Systemic toxicity risks, including crystalluria and blood dyscrasias, have relegated sulfathiazole sodium to topical formulations (vaginal creams, ophthalmic solutions) in combination with other sulfonamides .
Contemporary Applications
Veterinary Medicine
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Livestock: Used in poultry and cattle feed (0.1–0.2% w/w) to suppress gut microbiota folate synthesis, ensuring dietary folate dependency .
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Aquaculture: Controls Aeromonas infections in fish farming .
Research Applications
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Microbiome Studies: Deciphers interactions between sulfonamides and host microbiota in citrus plants affected by huanglongbing .
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Antibiotic Resistance: Serves as a model for studying plasmid-mediated DHPS mutations .
Table 4: MIC Values for Common Pathogens
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Escherichia coli | 64–128 |
| Chlamydia trachomatis | 8–16 |
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